

regioselectivity in 2-Bromo-1-octene synthesis

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Compound Focus: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: S763700

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Compound Specification & Handling

The following table summarizes key identifying information for **2-Bromo-1-octene**, which is crucial for material verification and handling in the laboratory.

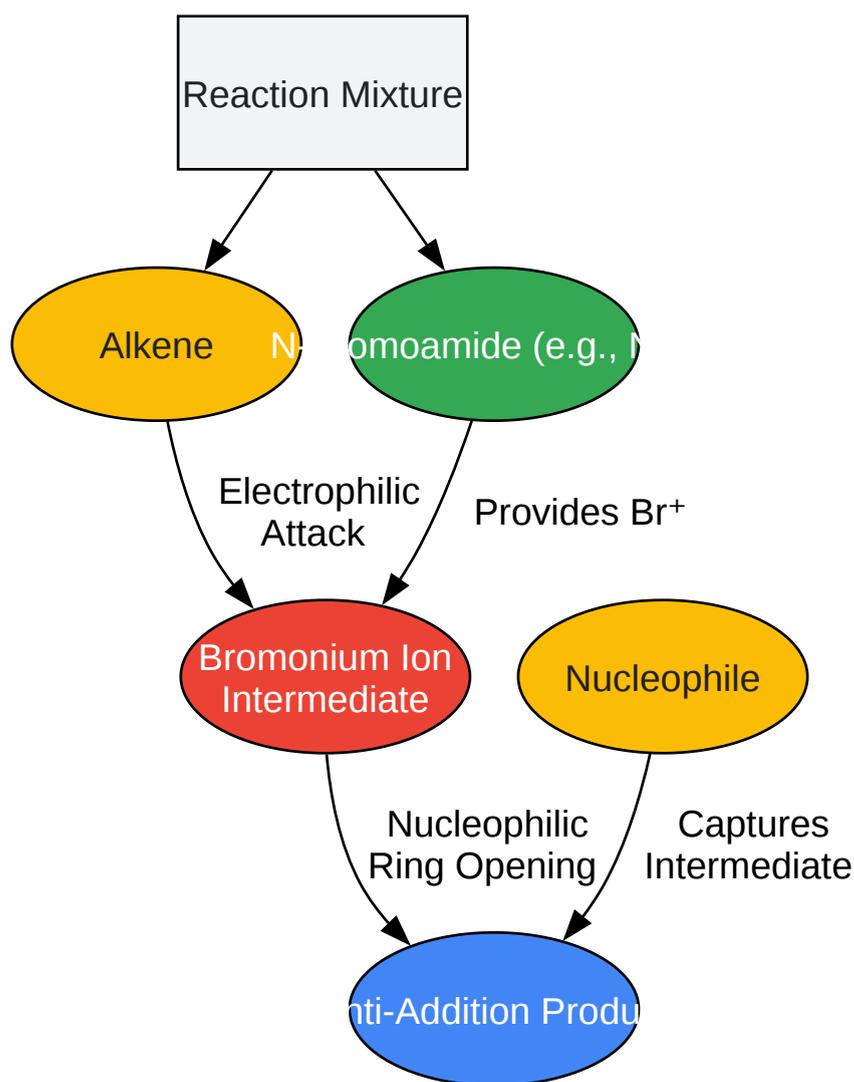
Property	Specification
CAS Number	13249-60-0 [1] [2]
Molecular Formula	C ₈ H ₁₅ Br [1] [2]
Molecular Weight	191.11 g/mol [2]
Density	~1.133 g/cm ³ [1]
Boiling Point	~183.9°C (at 760 mmHg) [1]
Common Synonyms	2-Bromooct-1-ene; 1-Octene, 2-bromo- [1] [2]

Handling Notes: This compound is commercially available from specialty chemical suppliers, though it can be costly [2]. Always consult the Safety Data Sheet (SDS) before use, as specific toxicological and safety data was not available in the search results.

Regioselective Bromination: Core Concepts & Methods

Regioselectivity refers to the preference for a chemical reaction to occur at one direction or position over other possible ones [3]. In alkene functionalization, this is a major strategic consideration.

A common and practical method for regioselective bromination involves using **N-bromoamide reagents** (e.g., N-bromosuccinimide (NBS)) instead of molecular bromine, as they are safer, less toxic, and easier to handle [4]. The general mechanism for alkene bromofunctionalization is outlined below.



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Key challenges and solutions in achieving high regioselectivity include:

- **Bromonium Ion Stability:** The bromonium ion intermediate can be subject to a rapid "olefin-to-olefin transfer" process, which can lead to racemization and complicate enantioselective synthesis [4].
- **Catalyst Design:** For enantioselective reactions, chiral organocatalysts can be employed. These catalysts often work by activating the electrophilic bromine source and coordinating the nucleophile in a specific orientation [4].

Example Protocol & Workflow

While a direct synthesis of **2-Bromo-1-octene** was not found, the following workflow generalizes a regioselective bromination process based on the use of N-bromoamide reagents [4]. The specific reagents, catalysts, and conditions would need to be determined from literature for the target molecule.



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Frequently Asked Questions

Q1: Why are N-bromoamide reagents like NBS preferred over molecular bromine? NBS is a solid, easier to handle, and less toxic than corrosive and volatile liquid bromine. It provides a controlled release of bromine, which can improve reaction selectivity and safety [4].

Q2: What is the key challenge in achieving enantioselective bromofunctionalization? The main challenge is the configurational instability of the bromonium ion intermediate. It can rapidly transfer between alkene molecules, leading to racemization before the nucleophile attacks, which results in low enantioselectivity [4].

Q3: How can I promote bromolactonization selectively in my substrate? Successful enantioselective bromolactonization has been achieved using chiral catalysts like cinchona alkaloid-derived thiocarbamates or C3-symmetric trisimidazolines. These catalysts activate the reagent and direct the nucleophile (the carboxylic acid) to attack the bromonium ion in a stereocontrolled manner [4].

Guidance for Further Research

Since a direct synthesis protocol for **2-Bromo-1-octene** was not located, I suggest you:

- **Consult specialized databases** like Reaxys or SciFinder for detailed, peer-reviewed experimental procedures.
- **Search for analogous syntheses** (e.g., "2-bromo-1-alkene synthesis") in organic chemistry journals, which often provide tested reaction conditions and troubleshooting notes.

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References

1. - 2 - Bromo - 1 | CAS#:13249-60-0 | Chemsrce octene [chemsrc.com]

2. - 2 - Bromo - 1 | 13249-60-0 octene [chemicalbook.com]

3. - Wikipedia Regioselectivity [en.wikipedia.org]

4. Recent advances in stereoselective bromofunctionalization of alkenes... [pubs.rsc.org]

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